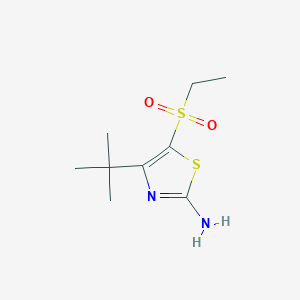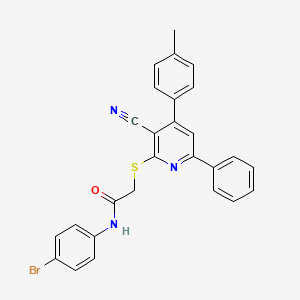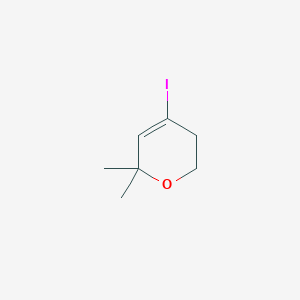
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group at the 4th position, an ethylsulfonyl group at the 5th position, and an amine group at the 2nd position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Amination: The amine group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethylsulfonyl group.
5-(Ethylsulfonyl)-1,3-thiazol-2-amine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the tert-butyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N2O2S2 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-tert-butyl-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11) |
InChI Key |
XSQANECVPPMFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)


![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)


